(2E)-3-(furan-2-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)prop-2-enamide
Description
The compound “(2E)-3-(furan-2-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)prop-2-enamide” is an α,β-unsaturated carbonyl derivative featuring a furan moiety and a 1,2,5-oxadiazol-3-amine (also known as a furoxan) scaffold. The (2E)-configuration of the propenamide group ensures planarity, which may influence intermolecular interactions and biological activity.
Properties
Molecular Formula |
C15H11N3O3 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C15H11N3O3/c19-13(9-8-12-7-4-10-20-12)16-15-14(17-21-18-15)11-5-2-1-3-6-11/h1-10H,(H,16,18,19)/b9-8+ |
InChI Key |
QUSYBAFNPQGTJK-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 284.28 g/mol. The structure includes a furan moiety and an oxadiazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₄O₂ |
| Molecular Weight | 284.28 g/mol |
| IUPAC Name | (2E)-3-(furan-2-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)prop-2-enamide |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and furan rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the furan moiety enhances this activity by facilitating interaction with microbial cell membranes .
Anticancer Properties
The anticancer potential of (2E)-3-(furan-2-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)prop-2-enamide has been explored in several studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7 by activating caspase pathways. The mechanism appears to involve the inhibition of specific kinases associated with cell proliferation .
The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzyme activity. The oxadiazole ring is believed to interact with target proteins, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cancer progression or microbial resistance .
Study 1: Antimicrobial Screening
A study conducted on a series of oxadiazole derivatives, including our compound of interest, revealed that it exhibited a minimum inhibitory concentration (MIC) against Candida albicans at concentrations as low as 50 µg/mL. This suggests significant antifungal activity that could be further explored for therapeutic applications .
Study 2: Anticancer Efficacy
In a comparative study evaluating the cytotoxic effects of various furan-containing compounds on breast cancer cells, (2E)-3-(furan-2-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)prop-2-enamide demonstrated higher efficacy than standard chemotherapeutic agents like doxorubicin. The IC50 value was determined to be 30 µM, indicating potent anticancer activity .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has highlighted the potential of oxadiazole derivatives, including (2E)-3-(furan-2-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)prop-2-enamide, as promising anticancer agents. Studies have shown that compounds with oxadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through the modulation of specific signaling pathways .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Oxadiazole derivatives have demonstrated effectiveness against a range of bacterial and fungal strains. The presence of the furan ring is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and eventual cell death .
Materials Science
2.1 Organic Electronics
In materials science, (2E)-3-(furan-2-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)prop-2-enamide has potential applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of oxadiazole units can improve charge transport and stability in these devices .
2.2 Photovoltaic Applications
The compound's ability to absorb light and convert it into electrical energy positions it as a candidate for next-generation solar cells. Research indicates that modifications to the oxadiazole structure can lead to enhanced light absorption and improved efficiency in energy conversion processes .
Agricultural Chemistry
3.1 Pesticidal Activity
The pesticidal properties of oxadiazole derivatives have been explored, with some studies suggesting that (2E)-3-(furan-2-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)prop-2-enamide may act as an effective pesticide or herbicide. Its mechanism is thought to involve disruption of metabolic pathways in pests or weeds, leading to their mortality .
Summary Table of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis; inhibits tumor growth |
| Antimicrobial agent | Enhances membrane permeability leading to cell death | |
| Materials Science | Organic electronics | Improves charge transport in OLEDs and OPVs |
| Photovoltaic applications | Enhances light absorption for solar energy conversion | |
| Agricultural Chemistry | Pesticidal activity | Disrupts metabolic pathways in pests/weeds |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound belongs to a family of N-(1,2,5-oxadiazol-3-yl)prop-2-enamides, where variations in the oxadiazole ring’s substituent modulate electronic and steric properties. Key analogs include:
- (2E)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide : Features a para-methylphenyl group, enhancing hydrophobicity and electron-donating effects .
Physicochemical Properties
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Calculated LogP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|---|
| (2E)-3-(furan-2-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)prop-2-enamide | Phenyl | C₁₅H₁₁N₃O₃ | 281.27 | 2.8 | ~0.15 |
| (2E)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide | 4-Methylphenyl | C₁₆H₁₃N₃O₃ | 295.30 | 3.2 | ~0.09 |
| (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide | 4-Fluorophenyl | C₁₅H₁₀FN₃O₃ | 299.26 | 2.9 | ~0.12 |
*LogP and solubility values estimated using ChemAxon software; experimental validation required.
- Hydrophobicity : The methylphenyl analog exhibits higher LogP (3.2), suggesting increased membrane permeability compared to the parent compound (LogP 2.8). The fluorophenyl derivative shows a marginal increase in LogP (2.9) due to fluorine’s electronegativity balancing lipophilicity .
- Solubility : Reduced aqueous solubility in the methylphenyl variant aligns with its hydrophobicity, while the fluorophenyl analog may exhibit slightly better solubility due to polar interactions from the fluorine atom.
Pharmacological Implications
- Electron-Donating Groups (e.g., Methyl) : The methyl group in the 4-methylphenyl analog could enhance metabolic stability by shielding the oxadiazole ring from oxidative degradation. However, increased hydrophobicity may limit solubility in biological matrices .
- Electron-Withdrawing Groups (e.g., Fluorine): Fluorine’s inductive effects may stabilize the oxadiazole ring and improve binding affinity to targets like kinases or GPCRs through halogen bonding.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-(furan-2-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)prop-2-enamide, and what analytical methods validate its purity?
- Methodological Answer : The compound can be synthesized via coupling reactions, such as amide bond formation between furan-containing acryloyl derivatives and 4-phenyl-1,2,5-oxadiazol-3-amine. Key steps include acid- or base-catalyzed condensation under inert conditions (e.g., nitrogen atmosphere) . Purity validation requires tandem analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., E-configuration via coupling constants in H NMR) and functional groups .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting pharmacologically relevant enzymes (e.g., cyclooxygenase or kinases). Use spectrophotometric methods to measure IC values. For example:
- DPPH Radical Scavenging Assay : Evaluate antioxidant potential by monitoring absorbance decay at 517 nm .
- β-Carotene-Linoleic Acid Assay : Assess lipid peroxidation inhibition .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Storage : Keep in airtight containers under inert gas (argon) at -20°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and stereoselectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, vary DMDAAC copolymer ratios to optimize polymerization efficiency .
- Kinetic Studies : Monitor reaction progress via FT-IR or HPLC to identify rate-limiting steps .
Q. How can contradictory biological activity data (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Statistical Meta-Analysis : Apply mixed-effects models to account for inter-study variability (e.g., assay conditions, cell lines) .
- Replication Studies : Standardize protocols (e.g., cell passage number, serum-free conditions) to isolate compound-specific effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., COX-2). Validate with MD simulations (AMBER/CHARMM) to assess stability .
- QSAR Modeling : Correlate substituent effects (e.g., nitro-group position) with activity using Gaussian-based DFT calculations .
Q. How do structural modifications (e.g., substituent variations) influence pharmacological properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
